Cas no 68959-04-6 (Benzenesulfonic acid,2-[[4-[2-[3-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]phenyl]amino]-5-nitro-,potassium salt (1:1))

Benzenesulfonic acid,2-[[4-[2-[3-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]phenyl]amino]-5-nitro-,potassium salt (1:1) structure
68959-04-6 structure
Product Name:Benzenesulfonic acid,2-[[4-[2-[3-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]phenyl]amino]-5-nitro-,potassium salt (1:1)
Numero CAS:68959-04-6
MF:C26H21KN4O8S2
MW:620.695244550705
CID:519821
PubChem ID:111939
Update Time:2025-04-19

Benzenesulfonic acid,2-[[4-[2-[3-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]phenyl]amino]-5-nitro-,potassium salt (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenesulfonic acid,2-[[4-[2-[3-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]phenyl]amino]-5-nitro-,potassium salt (1:1)
    • Benzenesulfonic acid, 2-((4-((3-methyl-4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)phenyl)amino)-5-nitro-, monopotassium salt
    • Benzenesulfonic acid, 2-((4-(2-(3-methyl-4-(((4-methylphenyl)sulfonyl)oxy)phenyl)diazenyl)phenyl)amino)-5-nitro-, potassium salt (1:1)
    • potassium 2-({4-[(E)-(3-methyl-4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)diazeny
    • Potassium 2-(4-((3-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)-5-nitrobenzenesulphonate
    • Benzenesulfonic acid, 2-[[4-[[3-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]phenyl]amino]-5-nitro-, monopotassium salt
    • EINECS 273-390-5
    • DTXSID90887620
    • Benzenesulfonic acid, 2-[[4-[2-[3-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]phenyl]amino]-5-nitro-, potassium salt (1:1)
    • 68959-04-6
    • Inchi: 1S/C26H22N4O8S2.K/c1-17-3-11-23(12-4-17)40(36,37)38-25-14-9-21(15-18(25)2)29-28-20-7-5-19(6-8-20)27-24-13-10-22(30(31)32)16-26(24)39(33,34)35;/h3-16,27H,1-2H3,(H,33,34,35);/q;+1/p-1/b29-28+;
    • Chiave InChI: IVLZNARCQOGMCE-IRWWKPKRSA-M
    • Sorrisi: [K+].S(C1C=CC(C)=CC=1)(=O)(=O)OC1C=CC(=CC=1C)/N=N/C1C=CC(=CC=1)NC1C=CC(=CC=1S(=O)(=O)[O-])[N+](=O)[O-]

Proprietà calcolate

  • Massa esatta: 620.04378747g/mol
  • Massa monoisotopica: 620.04378747g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 41
  • Conta legami ruotabili: 7
  • Complessità: 1070
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 200Ų
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd